molecular formula C9H17NO B13474646 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane

Cat. No.: B13474646
M. Wt: 155.24 g/mol
InChI Key: PMRQPHPAAAJIIN-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-azaspiro[33]heptane is a compound that features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the addition of ketenes to activated or strained alkenes . Another approach involves the alkylation of malonate esters followed by rearrangements of cyclopropanes . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents, temperature control, and purification steps are crucial to achieving high purity and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane is unique due to its specific functional groups and the presence of the methoxyethyl moiety, which can influence its reactivity and binding properties. This makes it a valuable compound for developing new materials and therapeutic agents .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(2-methoxyethyl)-1-azaspiro[3.3]heptane

InChI

InChI=1S/C9H17NO/c1-11-6-3-8-7-10-9(8)4-2-5-9/h8,10H,2-7H2,1H3

InChI Key

PMRQPHPAAAJIIN-UHFFFAOYSA-N

Canonical SMILES

COCCC1CNC12CCC2

Origin of Product

United States

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